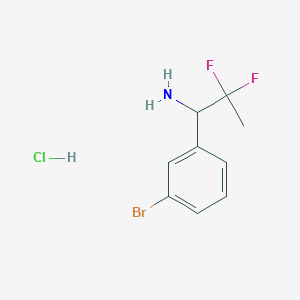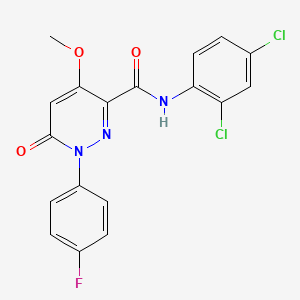
1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . Unfortunately, the specific molecular structure analysis for “1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride” is not available in the sources retrieved.Chemical Reactions Analysis
The chemical reactions involving “1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other related characteristics. Unfortunately, the specific physical and chemical properties for “1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride” are not available in the sources retrieved .Applications De Recherche Scientifique
Synthesis of Benzimidazoles and Thienoimidazoles
o-Bromophenyl isocyanide, a compound related to 1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride, has been used in the synthesis of 1-substituted benzimidazoles and 3H-thieno[2,3-d]imidazoles. These compounds have been synthesized under CuI catalysis with moderate to good yields (Lygin & Meijere, 2009).
Synthesis of Amino Acetophenones
Research has involved the synthesis of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, where the process included the reaction of related bromo compounds with different amines (Gevorgyan et al., 1989).
Synthesis of Morpholinol Hydrochloride
A study on the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride involved a similar bromo compound. This process highlighted advantages such as shortening reaction time, mild conditions, and high yield (Cheng Chuan, 2011).
Safety-Catch Nitrogen Protecting Group
The development of the 9-(4-bromophenyl)-9-fluorenyl group as a safety-catch amine protection involved the use of bromophenyl compounds. This group could be activated and cleaved under mild conditions, beneficial for selective removal in complex chemical syntheses (Surprenant & Lubell, 2006).
Amination of Polyhalopyridines
In a study focused on amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, bromophenyl compounds were used to achieve high yields and chemoselectivity (Ji, Li & Bunnelle, 2003).
Synthesis of Morpholines Using Sulfinamides
A process for converting 1,2-amino alcohols into morpholines used sulfinamides as temporary protecting/activating groups on the amine, involving bromoethyldiphenylsulfonium triflate (Fritz et al., 2011).
Inhibitor of Serotonin Neurones
4-(p-Bromophenyl)-bicyclo (2,2,2)octan-1-amine, related to the chemical , was studied as a potent inhibitor of serotonin neurones uptake (Fuller et al., 1978).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2N.ClH/c1-9(11,12)8(13)6-3-2-4-7(10)5-6;/h2-5,8H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFLYSUVBUCKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Br)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2,2-difluoropropan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2966498.png)

![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)

![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2966508.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)



![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)